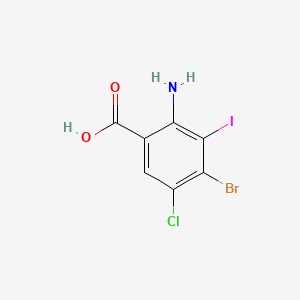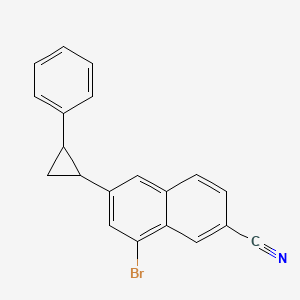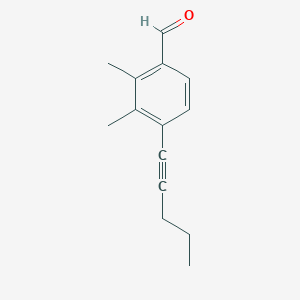
2-Chloro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including a chloro group, a methoxymethoxy group, a triisopropylsilyl ethynyl group, and a trifluoromethanesulfonate group, which contribute to its reactivity and versatility in chemical synthesis.
准备方法
The synthesis of 2-Chloro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate typically involves multi-step organic reactions. The starting materials and reagents are carefully selected to ensure the desired functional groups are introduced in a controlled manner. Common synthetic routes include:
Halogenation: Introduction of the chloro group through halogenation reactions.
Etherification: Formation of the methoxymethoxy group via etherification reactions.
Silylation: Incorporation of the triisopropylsilyl ethynyl group using silylation reagents.
Sulfonation: Addition of the trifluoromethanesulfonate group through sulfonation reactions.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
化学反应分析
2-Chloro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states.
Coupling Reactions: The ethynyl group can undergo coupling reactions with other alkynes or alkenes to form larger conjugated systems.
Common reagents used in these reactions include halogenating agents, oxidizing and reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
科学研究应用
2-Chloro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
作用机制
The mechanism of action of 2-Chloro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate involves its interaction with molecular targets and pathways. The specific functional groups in the compound allow it to bind to and modify the activity of enzymes, receptors, and other biomolecules. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
When compared to similar compounds, 2-Chloro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl trifluoromethanesulfonate stands out due to its unique combination of functional groups and reactivity. Similar compounds include:
2-Chloro-3-(methoxymethoxy)-naphthalene derivatives: Differ in the presence or absence of the triisopropylsilyl ethynyl group.
8-((Triisopropylsilyl)ethynyl)naphthalene derivatives: Differ in the presence or absence of the chloro and methoxymethoxy groups.
Naphthalen-1-yl trifluoromethanesulfonate derivatives: Differ in the presence or absence of the chloro, methoxymethoxy, and triisopropylsilyl ethynyl groups.
属性
分子式 |
C24H30ClF3O5SSi |
|---|---|
分子量 |
551.1 g/mol |
IUPAC 名称 |
[2-chloro-3-(methoxymethoxy)-8-[2-tri(propan-2-yl)silylethynyl]naphthalen-1-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C24H30ClF3O5SSi/c1-15(2)35(16(3)4,17(5)6)12-11-18-9-8-10-19-13-20(32-14-31-7)22(25)23(21(18)19)33-34(29,30)24(26,27)28/h8-10,13,15-17H,14H2,1-7H3 |
InChI 键 |
QNHNJUWCQWASSX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)[Si](C#CC1=CC=CC2=CC(=C(C(=C21)OS(=O)(=O)C(F)(F)F)Cl)OCOC)(C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-2,5-dichloronicotinate](/img/structure/B13930261.png)
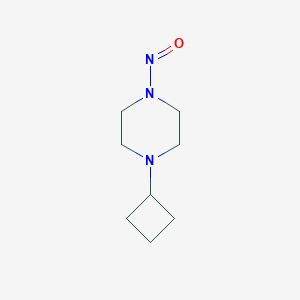
![4-chloro-5-methyl-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13930267.png)
![4-[1-(4-Methylsulfonyl-3-nitrobenzoyl)piperidin-4-yl]benzonitrile](/img/structure/B13930269.png)
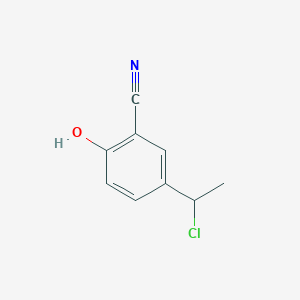
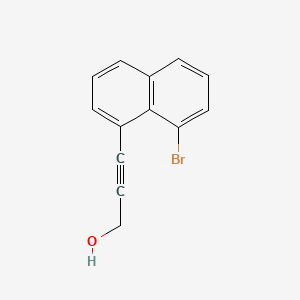


![[1,1-Biphenyl]-3,5-diol,4-methyl-](/img/structure/B13930304.png)
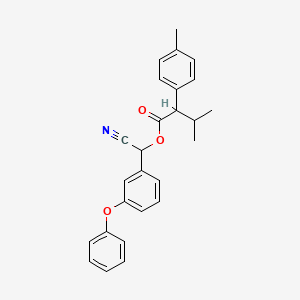
![5-(2-(Tetrahydro-2h-pyran-4-yl)ethoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13930315.png)
